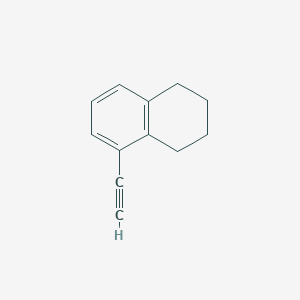

5-Ethynyl-1,2,3,4-tetrahydronaphthalene

Description

Overview of the Tetrahydronaphthalene Scaffold in Organic Chemistry

The 1,2,3,4-tetrahydronaphthalene (B1681288) moiety, commonly known as a tetralin scaffold, is a bicyclic hydrocarbon derived from the partial hydrogenation of naphthalene (B1677914). wikipedia.org This structure consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. The tetralin framework is a common feature in a variety of chemical contexts, from industrial applications to the core of pharmacologically active molecules. schultzchem.comnih.gov

In industrial chemistry, tetralin is utilized as a hydrogen-donor solvent, particularly in processes like coal liquefaction. wikipedia.org Its ability to transfer hydrogen is a consequence of the relative stability of the resulting aromatic naphthalene system. It also serves as a high-boiling-point solvent in the manufacturing of paints, lubricants, and as a precursor for materials like certain insecticides. schultzchem.com

From a medicinal chemistry perspective, the tetrahydronaphthalene scaffold is considered a "privileged structure" because it is found in numerous compounds that exhibit a wide range of biological activities. nih.gov Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and anti-HIV agents, among others. chemspider.com The rigid, three-dimensional shape of the scaffold provides a robust platform for orienting various functional groups in specific spatial arrangements, allowing for precise interactions with biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydronaphthalene

| Property | Value |

| Chemical Formula | C₁₀H₁₂ |

| Molar Mass | 132.206 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.970 g/cm³ wikipedia.org |

| Melting Point | -35.8 °C wikipedia.org |

| Boiling Point | 206 to 208 °C wikipedia.org |

| Solubility in Water | Insoluble wikipedia.org |

This table presents data for the parent scaffold, 1,2,3,4-tetrahydronaphthalene (tetralin).

Significance of Ethynyl (B1212043) Functionality in Synthetic Design and Chemical Biology

The ethynyl group (–C≡CH), a terminal alkyne, is a small, linear, and rigid functional group that has become exceptionally important in modern organic synthesis and chemical biology. Its introduction into a molecule can significantly influence its chemical properties and biological activity.

The terminal proton of the ethynyl group is weakly acidic, and the triple bond system can participate in non-covalent interactions, including hydrogen bonding and π-stacking. uni.lu Perhaps its most impactful application in recent years is in the field of bioorthogonal chemistry. schultzchem.comgoogle.com Coined by Carolyn R. Bertozzi, bioorthogonal reactions are chemical transformations that can occur within a living system without interfering with native biochemical processes. wikipedia.orgschultzchem.com The ethynyl group is a key player in one of the most common bioorthogonal reactions: the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, often referred to as "click chemistry." google.com This allows scientists to attach probes, such as fluorescent dyes, to biomolecules that have been metabolically engineered to contain an azide (B81097) group, enabling the visualization and study of biological processes in real time. google.comsigmaaldrich.com

Table 2: Key Properties of the Ethynyl Group

| Property | Description | Reference |

| Structure | –C≡CH | uni.lu |

| Geometry | Linear (180° bond angle) | uni.lu |

| Bond Length (C≡C) | Approx. 1.21 Å | uni.lu |

| Acidity (pKa) | Approx. 25 | uni.lu |

| Key Reactions | Sonogashira coupling, Azide-Alkyne Cycloaddition (Click Chemistry) | uni.lugoogle.com |

Historical Context and Initial Academic Interest in 5-Ethynyl-1,2,3,4-tetrahydronaphthalene

Despite the well-established importance of both the tetralin scaffold and the ethynyl group, there is a notable lack of specific historical information or seminal publications concerning the initial synthesis and academic study of this compound itself. Chemical databases list the compound and provide a CAS number (1343822-36-5), indicating its formal identification and commercial availability from some suppliers. google.comprepchem.com However, a thorough review of academic literature does not reveal a prominent or well-documented discovery or early investigation of this specific molecule. Its existence is noted more as a catalog entry than as a subject of significant early research. Synthesis of related structures, such as oxidized or substituted analogs, are described in various contexts, but the parent compound remains largely in the background of scientific literature. sigmaaldrich.com

Current Research Landscape and Academic Relevance of the Compound

The current research landscape for this compound appears to be sparse, with no major ongoing research programs or recent high-impact publications focusing specifically on this compound. Its academic relevance is therefore largely inferred from the potential applications of its constituent parts.

Given the utility of the ethynyl group as a handle for "click chemistry," this compound could theoretically serve as a valuable building block in several research areas. For instance, it could be used to synthesize more complex molecules for medicinal chemistry by attaching it to azide-modified scaffolds. google.com It could also be used to create chemical probes where the tetralin unit acts as a recognition element for a biological target, and the ethynyl group allows for the attachment of a reporter tag.

The compound could also be relevant in materials science. The rigid nature of the ethynyl group and the aromatic system of the tetralin core are features often found in molecules designed for novel organic materials, such as polymers or molecular crystals with specific electronic or photophysical properties. However, at present, these applications remain speculative, as dedicated research on this compound is not prominent in the available scientific literature. Its primary role seems to be that of a chemical intermediate available for synthetic chemists to incorporate into larger, more complex molecular designs.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h1,5,7-8H,3-4,6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQZSXQFCBGPGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethynyl 1,2,3,4 Tetrahydronaphthalene and Its Analogues

Retrosynthetic Analysis of the 5-Ethynyl-1,2,3,4-tetrahydronaphthalene Core

A logical retrosynthetic analysis of this compound (1) reveals two primary disconnection points. The most evident disconnection is the carbon-carbon triple bond of the ethynyl (B1212043) group, leading back to a 5-halo-1,2,3,4-tetrahydronaphthalene (2) and an acetylene (B1199291) equivalent. This approach highlights the importance of cross-coupling reactions, such as the Sonogashira coupling, in the final stages of the synthesis.

A deeper disconnection involves the tetralin framework itself. The bicyclic system can be deconstructed through a [4+2] cycloaddition, suggesting a substituted o-xylylene (B1219910) and a suitable dienophile as potential starting materials. Alternatively, intramolecular cyclization strategies, such as a Friedel-Crafts reaction, can be envisioned from a suitably functionalized aromatic precursor. A representative retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Classical Approaches to Tetrahydronaphthalene Synthesis Applied to the 5-Position

The construction of the tetralin skeleton with a substituent at the 5-position can be achieved through various classical organic reactions.

Cyclization Reactions and Ring-Closure Strategies

Intramolecular cyclization reactions are a powerful tool for the synthesis of the tetralin ring system. One common approach is the Friedel-Crafts acylation followed by reduction. For instance, the reaction of a substituted benzene (B151609) with a succinic anhydride (B1165640) derivative can lead to a keto acid, which upon reduction and subsequent intramolecular acylation, forms a tetralone. This tetralone can then be further reduced to the corresponding tetralin.

Another notable strategy involves a cascade Prins/Friedel-Crafts cyclization. For example, 2-(2-vinylphenyl)acetaldehydes can undergo a Lewis acid-promoted Prins cyclization to generate a benzylic carbenium ion, which is then trapped by an intramolecular Friedel-Crafts alkylation to yield 4-aryl-tetralin-2-ols. nih.gov While this specific example leads to a 4-substituted tetralin, modification of the starting materials could potentially be adapted for 5-substituted analogues.

A novel approach involves a nitrogen deletion/Diels-Alder cascade reaction. nih.govnih.govacs.orgacs.org In this method, an isoindoline (B1297411) undergoes nitrogen deletion to form an o-xylylene in situ, which then reacts with a dienophile in a Diels-Alder reaction to construct the tetralin ring. nih.govnih.govacs.orgacs.org By using appropriately substituted isoindolines and dienophiles, various substituted tetralins can be synthesized. For example, the reaction of a 4-substituted isoindoline with a dienophile can lead to a 5-substituted tetralin. acs.orgresearchgate.net

| Starting Materials | Reaction Type | Product | Reference |

| 4-Chloro-isoindoline and Diethyl Fumarate | Nitrogen Deletion/Diels-Alder | Diethyl 5-chloro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | acs.orgresearchgate.net |

| 4-Hydroxy-isoindoline and Diethyl Fumarate | Nitrogen Deletion/Diels-Alder | Diethyl 5-hydroxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate | acs.orgresearchgate.net |

| 2-(2-Vinylphenyl)acetaldehyde and Veratrole | Prins/Friedel-Crafts Cyclization | 4-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-ol | nih.gov |

Reductive Aromatization Pathways

Reductive aromatization provides an alternative route to the tetralin scaffold. This can be achieved by the partial hydrogenation of naphthalene (B1677914) or its derivatives. wikipedia.org The choice of catalyst and reaction conditions is crucial to prevent over-hydrogenation to decalin. wikipedia.org For instance, catalytic hydrogenation of naphthalene using a platinum catalyst stabilized within a hyper-cross-linked aromatic polymer in supercritical hexane (B92381) has been shown to selectively produce tetralin.

Another approach involves the reductive aromatization of pentacenetetrone derivatives, which, while applied to larger polycyclic aromatic systems, demonstrates the principle of forming an aromatic ring from a quinone precursor. masterorganicchemistry.com A similar strategy could potentially be adapted for the synthesis of substituted tetralins from corresponding bicyclic diketones.

Introduction of the Ethynyl Group at the 5-Position

Once the 5-substituted tetralin core is established, the introduction of the ethynyl group is typically achieved through cross-coupling reactions or other alkynylation methods.

Sonogashira Cross-Coupling and Related Palladium-Catalyzed Ethynylation

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgwikipedia.orguni.lulibretexts.orgyoutube.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. acs.orgwikipedia.orguni.lulibretexts.orgyoutube.comorganic-chemistry.org

The synthesis of this compound would typically start from a 5-halo-1,2,3,4-tetrahydronaphthalene, with the reactivity of the halide following the order I > Br > Cl. The choice of alkyne partner is often a protected acetylene, such as trimethylsilylacetylene, to prevent side reactions. The silyl (B83357) group can then be easily removed under basic or fluoride-mediated conditions.

A variety of palladium catalysts and ligands can be employed, with common examples including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature. acs.orgwikipedia.orglibretexts.org

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 5-(Phenylethynyl)indole | orgsyn.org |

| Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂, CuI | Phenylacetylene | wikipedia.orglibretexts.org |

| 3-Bromo-6-methyl-1,2,4,5-tetrazine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Base | 3-Methyl-6-((trimethylsilyl)ethynyl)-1,2,4,5-tetrazine | prepchem.com |

Alternative Alkynylation Strategies

While the Sonogashira coupling is widely used, alternative methods for the introduction of an ethynyl group have been developed, some of which avoid the use of transition metals.

Copper-Catalyzed Alkynylation: Copper-catalyzed methods have been developed for the asymmetric dearomative alkynylation of isoquinolines and the enantioselective alkynylation of quinolones. rsc.orgnih.gov These reactions demonstrate the utility of copper catalysts in forming C(sp)-C(sp²) bonds and could potentially be adapted for the alkynylation of tetralin derivatives.

Metal-Free Alkynylation: Transition-metal-free alkynylation of aryl chlorides has been achieved using strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or metal alkoxides at elevated temperatures. nih.govnih.gov These reactions proceed through a benzyne (B1209423) intermediate. nih.govnih.gov Additionally, photoinduced inverse Sonogashira coupling reactions between iodoalkynes and arenes under visible light have been reported, offering a metal- and photocatalyst-free alternative. nih.gov

| Substrate | Reagent | Conditions | Product | Reference |

| Aryl Chloride | Terminal Alkyne | LiTMP, pentane/THF, 25 °C | Arylalkyne | nih.govnih.gov |

| Aryl Chloride | Terminal Alkyne | Metal Alkoxide, dioxane, high temp. | Arylalkyne | nih.govnih.gov |

| Iodoalkyne | Arene | Visible light | Arylalkyne | nih.gov |

Precursor Functionalization and Subsequent Ethynylation

A common and effective strategy for the synthesis of this compound involves the initial preparation of a functionalized tetrahydronaphthalene precursor, which is then subjected to an ethynylation reaction. This two-step approach allows for the versatile introduction of the ethynyl group onto a pre-existing tetralone or a related scaffold.

One of the most widely employed methods for ethynylation is the Sonogashira coupling reaction. organic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org In the context of this compound synthesis, a key precursor would be a halogenated tetrahydronaphthalene, such as 5-bromo-1,2,3,4-tetrahydronaphthalene. This precursor can then be reacted with a suitable alkyne, often trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and can be readily removed in a subsequent step to yield the desired this compound.

The functionalization of the tetrahydronaphthalene precursor itself can be achieved through various means. For instance, α-tetralones are versatile starting materials that can be halogenated at the desired position. nih.gov Additionally, metal-mediated functionalization of the tetrahydronaphthalene ring system can be employed to introduce the necessary halide for the subsequent Sonogashira coupling. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods to synthesize chiral derivatives of this compound is of great interest, as stereochemistry plays a crucial role in the biological activity and material properties of molecules. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Asymmetric Catalysis in Tetrahydronaphthalene Formation

Asymmetric catalysis is a powerful tool for establishing chirality in the tetrahydronaphthalene core. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of forming the tetrahydronaphthalene skeleton, transition metal catalysts paired with chiral ligands are often employed. frontiersin.org For example, rhodium-catalyzed asymmetric 1,4-addition reactions can be used to create chiral 3-arylcyclopentanones, which can then undergo a C-C/C-H activation cascade to form enantiomerically enriched C4-substituted α-tetralones. nih.gov These chiral tetralones can then be further functionalized and ethynylated to produce the desired chiral this compound derivatives.

Another approach involves the iron(III)-catalyzed synthesis of functionalized tetrahydronaphthalenes from aryl ketone precursors. nih.gov While this method is not inherently asymmetric, the development of chiral iron catalysts could potentially lead to enantioselective versions of this transformation. Asymmetric hydrogenation and transfer hydrogenation reactions, often catalyzed by ruthenium or iridium complexes with chiral ligands, represent another avenue for creating chiral tetrahydronaphthalenes from unsaturated precursors. mdpi.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed. wikipedia.org This strategy can be applied to the synthesis of chiral this compound derivatives by incorporating a chiral auxiliary into the precursor molecule.

For instance, a chiral auxiliary could be attached to a precursor that will ultimately become part of the tetrahydronaphthalene ring. The diastereoselective reactions of this modified precursor would then establish the desired stereocenters. Well-known chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. sigmaaldrich.comnih.gov For example, the diastereoselective alkylation of an enolate derived from a tetralone precursor bearing a chiral auxiliary could be used to introduce a substituent at a specific stereocenter. Following the removal of the auxiliary, the resulting chiral tetralone could be converted to the target ethynyl derivative.

Novel Synthetic Routes and Methodological Advancements for the this compound System

Research continues to explore new and improved methods for synthesizing this compound and its analogs, focusing on increasing efficiency, expanding substrate scope, and developing more environmentally friendly procedures.

Recent advancements in Sonogashira coupling reactions include the development of more robust and active catalyst systems, as well as the use of milder reaction conditions. nih.gov For example, heterogeneous palladium single-atom catalysts have been investigated for their potential in scalable Sonogashira couplings. nih.gov Furthermore, novel synthetic routes that bypass the need for pre-functionalized precursors are being explored. Iron(III)-catalyzed strategies have been developed for the synthesis of functionalized tetrahydronaphthalenes from simple aryl ketone precursors, offering an alternative to traditional [4+2]-cycloaddition reactions. nih.gov Mechanistic studies have identified 3,4-dihydro-2H-pyrans as key reactive intermediates in these transformations. nih.gov

Scalability and Efficiency Considerations in this compound Synthesis

The ability to produce this compound on a larger scale is crucial for its potential use in industrial applications. Therefore, scalability and efficiency are important considerations in the development of synthetic routes.

The Sonogashira coupling, while a powerful tool, can present challenges in terms of scalability, particularly concerning the use of homogeneous palladium catalysts which can be difficult to remove from the product. The development of heterogeneous catalysts, such as palladium supported on various materials, is a key area of research aimed at improving the scalability and reusability of the catalyst. nih.gov Iron-catalyzed methods also offer potential for scalability due to the low cost and low toxicity of iron. nih.gov

Below is a table summarizing some of the synthetic methodologies discussed:

| Methodology | Key Features | Precursor Examples | Catalyst/Reagent Examples | Relevant Sections |

| Precursor Functionalization & Ethynylation | Two-step approach; versatile introduction of ethynyl group. | 5-Bromo-1,2,3,4-tetrahydronaphthalene, Halogenated Tetralones | Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst) | 2.3.3 |

| Asymmetric Catalysis | Establishes chirality in the tetrahydronaphthalene core using chiral catalysts. | Aryl Ketones, Unsaturated Tetralone Precursors | Rhodium, Iron, Ruthenium, or Iridium catalysts with chiral ligands | 2.4.1 |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral group to direct stereochemistry. | Tetralone precursors modified with a chiral auxiliary. | Evans Oxazolidinones, Pseudoephedrine | 2.4.2 |

| Novel Synthetic Routes | Focus on efficiency, expanded scope, and greener methods. | Simple Aryl Ketones | Heterogeneous Palladium Catalysts, Iron(III) catalysts | 2.5 |

| Scalability & Efficiency | Focus on large-scale production and high overall yields. | Naphthalene-1,5-diol | Heterogeneous Catalysts, Iron Catalysts | 2.6 |

Chemical Reactivity and Mechanistic Studies of the 5 Ethynyl 1,2,3,4 Tetrahydronaphthalene Scaffold

Reactivity of the Ethynyl (B1212043) Moiety

The ethynyl group, a carbon-carbon triple bond, is the most reactive site in the 5-ethynyl-1,2,3,4-tetrahydronaphthalene molecule. Its high electron density and linear geometry allow it to participate in a variety of addition and coupling reactions.

Alkyne Metathesis and Polymerization Studies

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by transition metal alkylidyne complexes, typically involving molybdenum or tungsten. nih.gov For a terminal alkyne like this compound, self-metathesis would lead to the formation of a symmetrical internal alkyne and ethylene (B1197577) gas. This process proceeds through a metallacyclobutadiene intermediate, as proposed by the Katz mechanism. nih.gov

While specific polymerization studies on this compound are not extensively documented, the terminal alkyne functionality makes it a suitable monomer for polymerization reactions. Acyclic Diyne Metathesis (ADIMET) polymerization, for instance, could be employed if a corresponding diyne derivative were synthesized. This would result in polymers incorporating the tetrahydronaphthalene unit into the polymer backbone, potentially yielding materials with interesting thermal and optical properties. Molybdenum alkylidyne complexes are highly effective for such transformations. nih.gov

Table 1: Typical Catalysts for Alkyne Metathesis

| Catalyst Type | Example Complex | Notes |

|---|---|---|

| Schrock-type (Molybdenum) | Mo(NAr)(CH-t-Bu)(O-t-Bu)₂ | Highly active, good functional group tolerance. |

| Schrock-type (Tungsten) | [Me₃CC≡W(Ot-Bu)₃] | Classic catalyst for alkyne metathesis. nih.gov |

| "Canopy" Catalysts | Molybdenum alkylidyne with trisilanolate ligands | High selectivity and activity. nih.gov |

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of this compound is an ideal handle for "click chemistry," a concept describing reactions that are high-yielding, modular, and generate minimal byproducts. wikipedia.orgtcichemicals.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govorganic-chemistry.org

In this reaction, the ethynyl group reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring with high regioselectivity, exclusively yielding the 1,4-disubstituted isomer. nih.govorganic-chemistry.org This contrasts with the uncatalyzed Huisgen cycloaddition, which requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov The Cu(I) catalyst is typically generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, often in the presence of a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). broadpharm.cominterchim.fr This reaction's reliability and biocompatibility make it a powerful tool for bioconjugation, materials science, and pharmaceutical development. tcichemicals.commdpi.com

Table 2: Example of a CuAAC Reaction with the Scaffold

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuSO₄, Sodium Ascorbate, THPTA | 1-Benzyl-4-(1,2,3,4-tetrahydronaphthalen-5-yl)-1H-1,2,3-triazole |

Hydration, Halogenation, and Hydroboration Reactions

The ethynyl group readily undergoes addition reactions.

Hydration : In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, the alkyne can be hydrated. Following Markovnikov's rule, this reaction would yield an enol intermediate that rapidly tautomerizes to the more stable ketone, specifically 1-(1,2,3,4-tetrahydronaphthalen-5-yl)ethan-1-one.

Halogenation : The triple bond can react with halogens such as chlorine (Cl₂) or bromine (Br₂). The reaction proceeds via a stepwise addition, first forming a dihaloalkene and potentially a tetrahaloalkane upon further reaction, depending on the stoichiometry of the reagents.

Hydroboration-Oxidation : This two-step process provides a complementary method to hydration, yielding an anti-Markovnikov addition product. masterorganicchemistry.commasterorganicchemistry.com Reaction of the terminal alkyne with a sterically hindered borane (B79455) reagent, such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base, produces an aldehyde. youtube.comnih.gov This sequence converts the ethynyl group into a formyl group, resulting in 1,2,3,4-tetrahydronaphthalen-5-carbaldehyde.

Table 3: Key Addition Reactions of the Ethynyl Moiety

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 1-(1,2,3,4-Tetrahydronaphthalen-5-yl)ethan-1-one |

| Bromination | Br₂ (1 equiv.) | 5-(1,2-Dibromoethenyl)-1,2,3,4-tetrahydronaphthalene |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. 9-BBN; 2. H₂O₂, NaOH | 1,2,3,4-Tetrahydronaphthalen-5-carbaldehyde |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The ethynyl group can participate as a 2π-electron component in cycloaddition reactions.

Diels-Alder Reaction : The alkyne can function as a dienophile in a [4+2] cycloaddition with a conjugated diene. organic-chemistry.orgmasterorganicchemistry.com For example, a reaction with 1,3-butadiene (B125203) would form a new six-membered ring, yielding a bicyclic adduct. The reaction is often facilitated by electron-withdrawing groups on the dienophile, though unactivated alkynes can react under thermal conditions. organic-chemistry.orgyoutube.com

[2+2] Cycloadditions : These reactions, typically promoted by UV light, involve the combination of two double or triple bonds to form a four-membered ring. The reaction of the ethynyl group of this compound with an alkene would produce a highly strained cyclobutene (B1205218) derivative.

Table 4: Cycloaddition Reactions Involving the Ethynyl Group

| Reaction Type | Reactant | Expected Product Structure |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Fused cyclohexadiene ring system |

| [2+2] Photocycloaddition | Ethylene | Fused cyclobutene ring system |

Reactivity of the Tetrahydronaphthalene Ring System

The tetrahydronaphthalene (also known as tetralin) core consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. wikipedia.orgsciencemadness.org The aromatic portion of this system is susceptible to electrophilic attack, similar to other substituted benzenes.

Electrophilic Aromatic Substitution Patterns on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the aromatic ring. libretexts.orgmasterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents. In this compound, two groups influence the substitution pattern:

The Fused Alkyl Ring : This portion acts as an electron-donating group (EDG) via hyperconjugation and induction, thus activating the aromatic ring towards electrophilic attack. Alkyl groups are ortho, para-directors. mnstate.edu Therefore, it directs incoming electrophiles to positions 6 and 8.

The Ethynyl Group : The C≡C triple bond acts as an electron-withdrawing group (EWG) through induction, deactivating the aromatic ring. Such groups are typically meta-directors. mnstate.edu It directs incoming electrophiles to position 7.

Table 5: Predicted Outcomes for Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Nitro-5-ethynyl-1,2,3,4-tetrahydronaphthalene |

| Bromination | Br₂, FeBr₃ | 8-Bromo-5-ethynyl-1,2,3,4-tetrahydronaphthalene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 8-Acetyl-5-ethynyl-1,2,3,4-tetrahydronaphthalene |

Functionalization of the Saturated Ring (e.g., Oxidation, Halogenation)

The saturated ring of the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) scaffold contains two benzylic positions (C1 and C4), which are particularly susceptible to functionalization due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates. While specific studies on the 5-ethynyl derivative are limited, the extensive research on the parent tetralin molecule provides a strong basis for understanding this reactivity.

Oxidation: The oxidation of tetralin, particularly its autoxidation, has been studied in detail. The reaction primarily proceeds via a free-radical chain mechanism initiated by the abstraction of a hydrogen atom from one of the benzylic carbons. This process is favored because it forms a resonantly stabilized benzylic radical osti.gov. Kinetic modeling of tetralin oxidation shows that at lower temperatures, the reaction flux predominantly proceeds through the formation of these benzylic radicals osti.gov. The primary oxidation products are typically 1-tetralone (B52770) and 1-tetralol, formed via a tetralinyl hydroperoxide intermediate cdnsciencepub.com. In combustion studies, major products at high temperatures include naphthalene (B1677914) and dihydronaphthalene, resulting from dehydrogenation acs.org.

Halogenation: The benzylic positions of the tetralin scaffold are also the primary sites for halogenation reactions. High-temperature bromination of tetralin with molecular bromine leads to benzylic bromination, yielding 1,4-dibromo-1,2,3,4-tetrahydronaphthalene as a major product cardiff.ac.uk. Photolytic bromination is another effective method for achieving substitution at these positions cardiff.ac.uk. Such reactions typically proceed through a free-radical mechanism, again highlighting the enhanced reactivity of the C-H bonds at the benzylic sites.

For this compound, similar oxidation and halogenation reactions are expected to occur selectively at the C1 and C4 positions of the saturated ring. The electron-withdrawing nature of the 5-ethynyl group may have a modest influence on the rate of these reactions, but the fundamental preference for benzylic functionalization remains the dominant reactivity pattern.

| Reaction Type | Reagent(s) | Primary Site of Attack | Major Product(s) for Parent Tetralin | Reference |

|---|---|---|---|---|

| Autoxidation | O₂ (Air) | Benzylic C-H (C1/C4) | 1-Tetralinyl hydroperoxide, 1-Tetralone | cdnsciencepub.com |

| High-Temperature Bromination | Br₂ | Benzylic C-H (C1/C4) | 1,4-Dibromo-1,2,3,4-tetrahydronaphthalene | cardiff.ac.uk |

| Combustion/Pyrolysis | Heat | Benzylic C-H (C1/C4) | Naphthalene, Dihydronaphthalene | acs.org |

Ring-Opening and Rearrangement Reactions

The robust, fused-ring structure of the tetrahydronaphthalene scaffold requires significant energy input, typically through catalysis, to undergo ring-opening or skeletal rearrangement reactions wikipedia.orglibretexts.org. These transformations are of interest in areas such as petroleum upgrading, where the conversion of polycyclic aromatic hydrocarbons into other structures is desired.

Investigations into the hydroconversion of tetralin over bifunctional catalysts, such as iridium nanoparticles on silica-alumina supports, have shown that the scaffold can undergo both ring-opening and ring-contraction nih.gov. The reaction pathways are complex, with product selectivity depending on the ratio of metal (hydrogenation) sites to acid (isomerization) sites nih.gov. Aromatic ring-opening/contraction products are formed through acidic steps, while saturated ring-opening products involve a combination of metal-catalyzed hydrogenation and acid-catalyzed isomerization nih.gov. Such reactions demonstrate that under forcing conditions, the saturated ring of the tetralin core can be cleaved or rearranged into five-membered rings (e.g., methylindane derivatives) acs.orgnih.gov.

While these specific reactions have not been reported for this compound, the alkyne functionality would likely not remain inert under such harsh catalytic conditions, potentially leading to polymerization or other side reactions.

Intermolecular and Intramolecular Reactions Involving Both Functional Groups

The presence of both an alkyne and a tetralin core within the same molecule opens the door to complex reactions that construct new rings by engaging both functionalities.

Intermolecular Reactions: The most straightforward intermolecular reaction involving both parts of the molecule would be one where the ethynyl group acts as a reactant and the tetralin core acts as a directing or modifying group. A prime example is the Diels-Alder reaction, a [4+2] cycloaddition organic-chemistry.orgyoutube.com. The ethynyl group in this compound can serve as a dienophile, reacting with a conjugated diene to form a new six-membered ring fused to the tetralin aromatic system. The reactivity of the dienophile in such reactions is often enhanced by electron-withdrawing groups organic-chemistry.org, and while the tetralin system itself is not strongly withdrawing, it provides the framework for constructing complex polycyclic molecules.

Intramolecular Reactions: Intramolecular reactions involving the ethynyl group and a second functional group elsewhere on the tetralin scaffold are a powerful tool for building complex, rigid molecular architectures. Although examples starting from this compound itself are not prevalent in the literature, related intramolecular cyclizations that form the tetralin ring are well-documented and illustrate the principles nih.govresearchgate.net. For instance, a hypothetical derivative of this compound containing a diene tethered to the saturated ring could undergo an intramolecular Diels-Alder reaction, using the ethynyl group as the dienophile to create a polycyclic structure. Another potential transformation is the Bergman cyclization, which could occur if a second alkyne were introduced onto the molecule, leading to a highly reactive p-benzyne intermediate that could cyclize to form a naphthalene derivative researchgate.net.

Mechanistic Investigations of Key Reactions

Understanding the precise mechanisms of the reactions involving the this compound scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways. Several experimental and computational techniques are employed for these investigations.

Transition state analysis, primarily conducted through computational chemistry, is essential for mapping the energy landscape of a reaction. By calculating the structures and energies of transition states, chemists can predict reaction barriers, rationalize product selectivity, and understand complex reaction pathways nih.govresearchgate.net. For the tetralin scaffold, computational studies have been used to explore the potential energy surfaces of its derivatives, locating various conformations and the transition states that separate them nih.govresearchgate.net. In the context of the ring-opening of tetralin, mechanistic schemes are proposed that implicitly involve distinct transition states for competing pathways like hydrogenation and isomerization, the relative energies of which determine the final product distribution nih.gov. Such analyses are critical for understanding how catalyst properties (e.g., acidity) can steer a reaction toward a desired outcome nih.gov.

The kinetic isotope effect (KIE) is a powerful experimental tool used to determine whether a specific C-H bond is broken in the rate-determining step of a reaction. This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), and measuring the change in reaction rate. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the slowest step.

This technique is highly relevant for studying the functionalization of the tetralin scaffold. For example, KIE studies using deuterated tetralin substrates have been instrumental in probing the mechanism of benzylic C-H hydroxylation and acylation reactions researchgate.netresearchgate.net. Observing a significant KIE in these reactions provides strong evidence for a mechanism involving C-H bond cleavage as the rate-limiting event, which is fundamental to the oxidation and halogenation reactions discussed previously researchgate.net.

| Technique | Application to Tetralin Scaffold | Key Insight | Reference |

|---|---|---|---|

| Transition State Analysis (Computational) | Conformational changes in tetralin analogs | Identifies energy barriers between conformers and locates transition state structures. | nih.govresearchgate.net |

| Kinetic Isotope Effect (KIE) | Benzylic C-H hydroxylation/acylation | Confirms that the benzylic C-H bond is broken in the rate-determining step. | researchgate.netresearchgate.net |

| Computational Validation (Kinetic Modeling) | Oxidation and pyrolysis of tetralin | Validates complex reaction networks and predicts product formation under various conditions. | osti.govacs.orgscite.ai |

Alongside transition state analysis, broader computational methods, particularly Density Functional Theory (DFT), are used to validate entire proposed reaction mechanisms. These methods can provide detailed energetic profiles for multi-step reactions, assess the stability of intermediates, and rationalize observed regioselectivity and stereoselectivity.

For reactions relevant to the tetralin scaffold, computational chemistry has proven invaluable. Detailed kinetic models have been developed and validated against experimental data for the pyrolysis and oxidation of tetralin, providing a comprehensive picture of the hundreds of elementary reactions involved acs.orgscite.ai. DFT calculations have been used to rationalize the outcomes of intramolecular cyclization reactions that form tetralin lignan (B3055560) esters, providing insight that would be difficult to obtain experimentally nih.gov. Furthermore, computational studies on tetralin analogs have successfully explained their conformational preferences through analysis of hyperconjugative interactions nih.govresearchgate.net. These examples underscore the critical role of computational chemistry in confirming and refining our understanding of the reactivity of the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Ethynyl 1,2,3,4 Tetrahydronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. copernicus.org For 5-Ethynyl-1,2,3,4-tetrahydronaphthalene, 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each nucleus. The ¹H NMR spectrum would show distinct signals for the acetylenic proton, the aromatic protons, and the aliphatic protons of the tetralin ring. The ¹³C NMR spectrum would similarly show characteristic shifts for the sp-hybridized carbons of the ethynyl (B1212043) group, the sp² carbons of the aromatic ring, and the sp³ carbons of the saturated portion.

The conformation of the flexible, hydrogenated ring can be inferred from the coupling constants and chemical shifts. This saturated ring typically adopts a half-chair conformation. The introduction of the ethynyl group at the C5 position influences the electronic environment and, consequently, the chemical shifts of the nearby aromatic and benzylic protons compared to the unsubstituted 1,2,3,4-tetrahydronaphthalene (B1681288). bmrb.io

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on substituent effects on the parent tetralin molecule. Actual values may vary.)

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aliphatic (CH₂) | C1, C4 (Benzylic) | ~2.8-2.9 | ~29-30 |

| Aliphatic (CH₂) | C2, C3 | ~1.8-1.9 | ~22-23 |

| Aromatic (CH) | C6, C7, C8 | ~7.1-7.4 | ~126-130 |

| Aromatic (C) | C4a, C8a | - | ~135-138 |

| Aromatic (C) | C5 | - | ~122-124 |

| Ethynyl (CH) | ≡C-H | ~3.1-3.3 | ~83-85 |

| Ethynyl (C) | -C≡ | - | ~79-81 |

Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are critical for determining the stereochemistry and spatial arrangement of atoms. libretexts.org These techniques detect correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.org

For this compound, a NOESY or ROESY spectrum would be invaluable for establishing the orientation of the ethynyl group relative to the aliphatic ring. Key expected correlations would include:

A cross-peak between the acetylenic proton (≡C-H) and the aromatic proton at the C6 position.

Correlations between the aromatic proton at C8 and the benzylic protons at the C1 position.

Correlations between the benzylic protons at C4 and the aromatic proton at C6, which would help to define the twist and conformation of the half-chair ring.

ROESY is particularly useful for medium-sized molecules where the standard NOE effect might be close to zero, ensuring that spatial correlations can be reliably observed. The presence and intensity of these cross-peaks allow for the construction of a 3D model of the molecule's predominant conformation in solution.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ucsb.edu This method essentially acts as "NMR chromatography." The diffusion coefficient is related to the size and shape of a molecule; larger molecules diffuse more slowly than smaller ones. nih.gov

In the context of this compound, a DOSY experiment would be used to confirm the purity of the sample and verify its monomeric state in solution. All proton signals belonging to the molecule should align at a single diffusion coefficient value in the DOSY spectrum. The presence of signals at different diffusion coefficients would indicate impurities or the formation of aggregates. The experimentally determined diffusion coefficient can also be used to estimate the hydrodynamic radius and, by correlation, the molecular weight of the compound in a given solvent. nih.gov

Hypothetical DOSY NMR Results for this compound in CDCl₃

| Compound | Molecular Weight (g/mol) | Expected Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Interpretation |

|---|---|---|---|

| This compound | 156.22 | ~15 - 18 | Consistent with a monomeric species of this size. All ¹H signals align at this D value. |

| Tetramethylsilane (B1202638) (TMS, Reference) | 88.22 | ~30 - 35 | Faster diffusion due to smaller size. |

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound through the molecular ion peak (M⁺) and structural information from the fragmentation patterns that arise when the molecular ion breaks down into smaller, charged fragments. uni.lu

For this compound (MW: 156.09), the electron ionization (EI) mass spectrum would be expected to show a strong molecular ion peak at m/z 156. The fragmentation would likely be dominated by pathways that lead to stable carbocations. A key fragmentation pathway for the parent compound, 1,2,3,4-tetrahydronaphthalene, involves a retro-Diels-Alder reaction, leading to the loss of ethene (28 Da) to give a fragment at m/z 104. Another major fragment for tetralin is at m/z 91, corresponding to a tropylium (B1234903) or benzyl (B1604629) cation, formed via loss of a propyl radical. nih.gov

The presence of the ethynyl group would introduce alternative fragmentation pathways, such as cleavage of the ethynyl group or rearrangements involving the triple bond.

Tandem Mass Spectrometry (MS/MS) provides a much deeper level of structural detail by allowing for the controlled fragmentation of a specific ion. nih.govnih.gov In a typical MS/MS experiment, the molecular ion of this compound (m/z 156) would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer.

This technique allows for the unambiguous establishment of fragmentation pathways. For example, by selecting the m/z 156 ion and observing its daughter ions, one could confirm whether the loss of a methyl radical (to m/z 141) or the loss of acetylene (B1199291) (to m/z 130, a tetralin radical cation) are viable pathways. This detailed fragmentation map serves as a "fingerprint" for the molecule, confirming the connectivity of the ethynyl group to the tetrahydronaphthalene core.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Identity | Proposed Origin |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion |

| 155 | [M-H]⁺ | Loss of a hydrogen radical |

| 141 | [M-CH₃]⁺ | Loss of a methyl radical from the aliphatic ring |

| 128 | [M-C₂H₄]⁺ | Retro-Diels-Alder type loss of ethene |

| 115 | [C₉H₇]⁺ | Loss of C₃H₅ from aliphatic ring cleavage |

X-ray Crystallography of this compound Derivatives

While NMR and MS provide information about the molecule in solution and the gas phase, X-ray crystallography offers an unambiguous view of the molecular structure in the solid state. This technique determines the precise three-dimensional coordinates of each atom in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction can be challenging. Often, derivatives are synthesized to promote crystallization. The resulting crystal structure would provide definitive data on bond lengths, bond angles, and torsional angles, confirming the half-chair conformation of the saturated ring and the precise geometry of the ethynyl substituent.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This solid-state analysis is crucial for understanding intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if applicable in a derivative). For this compound, of particular interest would be any π-π stacking interactions between the aromatic rings of adjacent molecules or interactions involving the electron-rich triple bond of the ethynyl group. These packing arrangements directly influence the material's bulk properties, such as its melting point and density. Analysis of related structures, like spiro-bis(1,2,3,4-tetrahydronaphthalene) derivatives, shows how the rigid and contorted nature of the tetralin framework can lead to inefficient packing in the solid state.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. researchgate.netmdpi.com For this compound, the interplay between the aromatic ring, the aliphatic portion, and the ethynyl functional group dictates the supramolecular architecture. The primary forces expected to influence its crystal packing include:

π-π Stacking: The aromatic naphthalene (B1677914) core facilitates stacking interactions with adjacent molecules. The geometry of this stacking can vary, leading to different packing motifs such as herringbone or parallel-displaced arrangements, which are common in aromatic compounds. ias.ac.in

C-H···π Interactions: The hydrogen atoms of the aliphatic tetralin ring and the terminal alkyne can interact with the electron-rich π-system of the aromatic ring of neighboring molecules. These interactions play a crucial role in consolidating the crystal packing. nih.gov

Hydrogen Bonding: While lacking classical hydrogen bond donors and acceptors, the terminal alkyne C-H group can act as a weak hydrogen bond donor. It can form C-H···π interactions or potentially interact with other weak acceptors in co-crystals or solvates. mdpi.com The study of dihydroxyanthraquinone isomers, for instance, demonstrates that intermolecular hydrogen bonding in the crystal lattice can significantly alter molecular properties and reaction pathways compared to the solution phase. nih.gov

The specific arrangement of molecules in the solid state is critical as it can influence the material's bulk properties. In the crystal structures of related tetrahydronaphthalene derivatives, weak non-classical C-H···O interactions have been observed to consolidate the packing. nih.gov Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these varied intermolecular contacts within a crystal lattice, providing detailed insight into the packing environment. researchgate.net

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) |

| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | 10 - 50 |

| C-H···π | Aliphatic/Alkynyl C-H ↔ Aromatic Ring | 2 - 10 |

| van der Waals | All atoms | < 5 |

Note: Energy values are approximate and depend on the specific geometry and chemical environment.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of chiral centers. rsc.org

For a chiral derivative of this compound, where a stereocenter is introduced into the tetralin ring, CD spectroscopy would be invaluable. The resulting CD spectrum, often called a "fingerprint" of a specific enantiomer, would exhibit positive or negative bands (Cotton effects) corresponding to electronic transitions within the molecule's chromophores, primarily the aromatic system.

The application of CD spectroscopy can be seen in the study of chiral pentaphenylpyrrole derivatives, where the introduction of chiral amines led to compounds that exhibited strong aggregation-induced circular dichroism (AICD). e3s-conferences.org Similarly, in the analysis of chiral BINAP ligands, vibrational circular dichroism (VCD), an infrared analogue of CD, was used to probe conformational changes upon coordination to a metal center. rsc.org For chiral derivatives of this compound, CD spectroscopy could be used to:

Determine the absolute configuration by comparing experimental spectra to those predicted by quantum-chemical calculations.

Study conformational changes in solution.

Monitor the stereochemical outcome of asymmetric reactions involving the chiral center.

The intensity and sign of the Cotton effects are highly sensitive to the molecule's three-dimensional structure, making CD a powerful tool for detailed stereochemical elucidation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that change the molecule's polarizability. ksu.edu.sa

For this compound, IR and Raman spectra provide definitive signatures for its key structural features:

Alkyne Group: The C≡C stretching vibration typically appears as a sharp, weak-to-medium intensity band in the IR spectrum around 2100-2140 cm⁻¹. wisc.edu This vibration often gives a strong, sharp signal in the Raman spectrum. The terminal ≡C-H stretch is also highly characteristic, appearing as a sharp, intense band in the IR spectrum near 3300 cm⁻¹. wisc.edu

Aromatic Ring: The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹.

Aliphatic Ring: The C-H stretching vibrations of the saturated portion of the tetralin ring are found just below 3000 cm⁻¹. The CH₂ bending (scissoring) vibrations occur around 1450 cm⁻¹.

Furthermore, vibrational spectroscopy is highly sensitive to hydrogen bonding. researchgate.net If the ≡C-H group of this compound participates in a hydrogen bond, the ≡C-H stretching frequency would shift to a lower wavenumber (a "red shift"), and the band would become broader and more intense. nih.gov This allows for the direct observation and characterization of such weak intermolecular interactions in various states (solid, liquid, or in solution).

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp | Medium |

| Alkyne | C≡C Stretch | 2100 - 2140 | Weak-Medium, Sharp | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Aliphatic | C-H Stretch | 2850 - 2960 | Strong | Strong |

| Aliphatic | CH₂ Bend | ~1450 | Medium | Medium |

Source: General values from spectroscopic databases and literature. wisc.edu

Advanced Electron Microscopy Techniques for Supramolecular Assemblies

While techniques like X-ray diffraction are ideal for atomic-resolution structures of single crystals, advanced electron microscopy (EM) is indispensable for visualizing larger-scale structures, particularly the morphology of supramolecular assemblies. Should this compound self-assemble into larger ordered structures like nanofibers, vesicles, or thin films, EM techniques would provide direct visual evidence.

Scanning Electron Microscopy (SEM): SEM is used to image the surface topography of bulk materials. It would be employed to visualize the microscale morphology of aggregates or films formed by the compound, revealing features like shape, size distribution, and surface texture.

Transmission Electron Microscopy (TEM): TEM offers higher resolution and is used to observe the internal structure of materials. For supramolecular assemblies, TEM could reveal the formation of nanoscale objects like fibers or ribbons, providing information on their width, length, and internal order.

Atomic Force Microscopy (AFM): AFM is a scanning probe technique that can image surfaces with sub-nanometer resolution. It is particularly useful for characterizing thin films or single molecular assemblies deposited on a substrate, providing precise height and topographical information without the need for high vacuum.

The study of chiral pentaphenylpyrrole derivatives, for example, utilized SEM to observe the morphology of their nano-aggregates, correlating the molecular structure to the resulting supramolecular form. e3s-conferences.org Similarly, for this compound, these advanced microscopy techniques would be critical in the field of materials science to understand how molecular design translates into macroscopic and nanoscale structures.

Theoretical and Computational Investigations of 5 Ethynyl 1,2,3,4 Tetrahydronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental electronic properties of molecules, providing insights into their structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations on the parent molecule, 1,2,3,4-tetrahydronaphthalene (B1681288), have been employed to determine its spectroscopic parameters, often showing good agreement with experimental data when using appropriate functionals and basis sets, such as B3LYP/6-311+G(d,p).

For 5-Ethynyl-1,2,3,4-tetrahydronaphthalene, DFT calculations would be instrumental in elucidating the impact of the ethynyl (B1212043) group on the electronic structure. The ethynyl group is an electron-withdrawing group, which would be expected to lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This change in the HOMO-LUMO gap would, in turn, affect the molecule's reactivity and spectroscopic properties.

Key predicted electronic properties of the aromatic portion of this compound, based on DFT calculations of similar aromatic systems, are summarized in the table below.

| Property | Predicted Value/Effect |

| HOMO Energy | Lowered compared to tetralin |

| LUMO Energy | Lowered compared to tetralin |

| HOMO-LUMO Gap | Potentially narrowed |

| Dipole Moment | Increased due to the polarizable triple bond |

| Electron Density | Perturbed on the aromatic ring, with a slight withdrawal from the ring |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. For the parent tetralin molecule, ab initio calculations at the HF/6-31G** level have been used to determine normal mode frequencies.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would offer a benchmark for the results obtained from DFT. These methods would be particularly useful for accurately predicting the geometry of the molecule and the subtle electronic effects of the ethynyl group. The primary influence of the ethynyl group would be on the electronic distribution of the aromatic ring, with less significant impact on the saturated portion of the molecule.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Energy Minimization and Potential Energy Surface Mapping

The partially saturated six-membered ring in 1,2,3,4-tetrahydronaphthalene is not planar and exists in a twisted conformation with C2 symmetry. Both experimental studies and computational analyses, including ab initio and molecular mechanics (MM3) calculations, have confirmed this twisted structure as the global minimum on the potential energy surface. The barrier to planarity for tetralin has been calculated to be significant.

For this compound, the ethynyl group is attached to the aromatic ring and is not expected to significantly alter the conformation of the saturated ring. The linear and rigid nature of the ethynyl group would likely have a minimal steric impact on the puckering of the adjacent aliphatic ring. Therefore, it is predicted that this compound also adopts a twisted conformation for its tetrahydronaphthalene core.

| Conformation Parameter | 1,2,3,4-Tetrahydronaphthalene | Predicted for this compound |

| Point Group | C2 | C2 (approximated for the core) |

| Aliphatic Ring Conformation | Twisted | Twisted |

| Dihedral Angles | Non-planar | Expected to be similar to the parent compound |

Solvent Effects on Conformation and Reactivity

The surrounding solvent can influence the conformation and reactivity of a molecule. Computational methods can account for these effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. Molecular dynamics simulations in explicit solvents can provide a detailed picture of solute-solvent interactions.

For this compound, a non-polar solvent would be expected to have a minimal effect on its conformation, similar to the parent tetralin. In polar solvents, the increased dipole moment of the ethynyl-substituted derivative might lead to more specific solute-solvent interactions, potentially influencing its reactivity in solution. However, given the rigidity of the tetralin core, significant conformational changes due to solvent effects are not anticipated.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Spectroscopy provides a powerful experimental probe of molecular structure. Computational methods can predict spectroscopic parameters, aiding in the interpretation of experimental data.

NMR Chemical Shifts: The ¹H and ¹³C NMR spectra of 1,2,3,4-tetrahydronaphthalene have been well-characterized. The aromatic protons typically appear in the range of 7.0-7.1 ppm, while the aliphatic protons resonate at higher fields.

For this compound, the ethynyl group would induce predictable shifts in the NMR spectrum. The acetylenic proton would have a characteristic chemical shift around 3 ppm. The aromatic protons would experience shifts due to the anisotropic effect of the triple bond and its electron-withdrawing nature. The ¹³C NMR spectrum would show two new signals for the acetylenic carbons, typically in the range of 70-90 ppm.

Predicted ¹H NMR Chemical Shifts for the Aromatic Region of this compound

| Proton | Predicted Shift (ppm) | Multiplicity |

| H-6 | ~7.2 | d |

| H-7 | ~7.1 | t |

| H-8 | ~7.3 | d |

| Acetylenic H | ~3.1 | s |

Vibrational Frequencies: The vibrational spectrum of 1,2,3,4-tetrahydronaphthalene has been studied using infrared and Raman spectroscopy, with assignments supported by ab initio and DFT calculations.

The introduction of the ethynyl group in this compound would introduce new vibrational modes. The most characteristic of these would be the C≡C stretching vibration, expected in the region of 2100-2140 cm⁻¹, and the ≡C-H stretching vibration, typically found around 3300 cm⁻¹. The other vibrational modes of the tetralin core are expected to be only slightly perturbed.

Characteristic Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| ≡C-H Stretch | 3300 - 3320 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| C≡C Stretch | 2100 - 2140 | Weak to Medium in IR, Strong in Raman |

| Aromatic C=C Stretch | 1500 - 1600 | Medium to Strong |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. For the tetrahydronaphthalene scaffold, these methods have been applied to understand its interaction with various biological targets, including those involved in cancer, tuberculosis, and neurological disorders.

Studies on tetrahydronaphthalene derivatives have revealed key interactions that contribute to their biological activity. For instance, in a study of substituted tetrahydronaphthalene glycosides evaluated for cytotoxic activity, molecular docking was performed against tyrosine kinase (PDB code: 1t46). The results indicated that active compounds formed hydrogen bonds with Thr 670 and Cys 673 residues within the binding pocket, with bond distances ranging from 2.06 Å to 3.06 Å. nih.gov Similarly, docking of novel furan-2-one and pyrazole heterocycles incorporating the tetrahydronaphthalene moiety against c-MET and PARP-1 proteins helped to rationalize their anticancer activities. ekb.eg

Molecular dynamics simulations further refine the understanding of ligand-target complexes by modeling their behavior over time. For aminomethyl tetrahydronaphthalene analogs targeting opioid receptors, computational studies integrating docking and dynamics simulations have elucidated the molecular mechanism of their activity and selectivity. These simulations proposed a detailed stepwise signal transduction mechanism initiated by the ligand binding, involving the breaking of a "3-7 lock" between transmembrane helices 3 and 7. semanticscholar.org Such studies underscore the importance of the tetrahydronaphthalene core in orienting functional groups to achieve specific interactions, like hydrogen bonds with key residues such as D3.32 and Y7.43 in the opioid receptor. semanticscholar.org

The stability and dynamics of the ligand-protein complex are crucial for efficacy. MD simulations on tetrahydronaphthalene derivatives targeting the Mycobacterium tuberculosis ATP synthase have been used to assess the stability of the docked poses, often by analyzing the root mean square deviation (RMSD) of the ligand and protein backbone over the simulation period. researchgate.net

Table 1: Docking and Interaction Data for Selected Tetrahydronaphthalene Derivatives

| Compound Type | Target Protein | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Tetrahydronaphthalene Glycosides | Tyrosine Kinase (1t46) | Thr 670, Cys 673 | Hydrogen Bond | nih.gov |

| Aminomethyl Tetrahydronaphthalenes | Opioid Receptors | D3.32, Y7.43 | Hydrogen Bond | semanticscholar.org |

| Tetrahydronaphthalene-fused Spirooxindoles | CDK4 | - | - | derpharmachemica.com |

| Antitubercular Tetrahydronaphthalene Derivatives | ATP Synthase | - | - | researchgate.net |

Note: This table summarizes findings for various derivatives of the tetrahydronaphthalene scaffold, as specific data for this compound was not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is invaluable for predicting the activity of novel compounds and for guiding the design of more potent derivatives.

A notable QSAR study was conducted on a series of tetrahydronaphthalene derivatives to predict their antitubercular activity against Mycobacterium tuberculosis. researchgate.net In this research, a dataset of compounds with known inhibitory activity (MIC90 values) was used to develop a predictive model. The dataset was split into a training set to build the model and a test set to validate its predictive power. The best model achieved robust statistical parameters, indicating its reliability. researchgate.net

The QSAR model revealed that specific molecular descriptors were highly influential on the antitubercular activity. researchgate.net These descriptors provide insights into the physicochemical properties that are crucial for a compound's efficacy. By understanding the relationships codified in the QSAR equation, new derivatives can be designed with optimized properties to enhance their biological activity. researchgate.net Similar QSAR approaches have been applied to chiral tetrahydronaphthalene-fused spirooxindoles as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), further demonstrating the utility of this scaffold in drug design. derpharmachemica.com

Table 2: Statistical Parameters and Key Descriptors from a QSAR Model for Antitubercular Tetrahydronaphthalene Derivatives

| Statistical Parameter | Value |

|---|---|

| R² (Coefficient of determination) | 0.8303 |

| Q²LOO (Leave-one-out cross-validation R²) | 0.7642 |

| LOF (Lack-of-fit score) | 0.0550 |

| CCCext (Concordance correlation coefficient for external set) | 0.8720 |

| Influential Molecular Descriptors | |

| MATS8s | Moran autocorrelation of lag 8 weighted by I-state |

| Chi4 | Kier & Hall chi-4 path/cluster index |

| bcutv8 | BCUT descriptor based on atomic van der Waals volumes |

| Petitjeant | Petitjean number |

| fr_aniline | Number of aniline fragments |

Source: Data from a QSAR study on tetrahydronaphthalene derivatives as antitubercular agents. researchgate.net

Reaction Pathway Modeling and Transition State Locating

Computational chemistry provides essential tools for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the identification of high-energy transition states. Such studies are crucial for understanding how a molecule like this compound might be synthesized or how it undergoes further chemical transformations.

Locating a transition state corresponds to finding a first-order saddle point on the potential energy surface, which is a structure that is a maximum along the reaction coordinate but a minimum in all other directions. ucsb.edu Methods like Density Functional Theory (DFT) are commonly used for this purpose. researchgate.net For a molecule with an ethynyl group, computational studies could model important synthetic reactions like Sonogashira couplings or cycloadditions. These calculations would involve:

Geometry Optimization: Finding the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the transition state structure connecting reactants to products.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products should have all real vibrational frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.eduresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the reaction path from the transition state down to the corresponding reactants and products to ensure the correct connection.

These theoretical investigations are vital for optimizing reaction conditions, predicting potential byproducts, and understanding the fundamental reactivity of the molecule.

Exploration of 5 Ethynyl 1,2,3,4 Tetrahydronaphthalene As a Synthetic Precursor or Molecular Probe

Synthesis of Complex Natural Products and Bioactive Molecules Utilizing the 5-Ethynyl-1,2,3,4-tetrahydronaphthalene Scaffold

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in peer-reviewed literature, its core structure is closely related to aryltetralin lignans, a class of naturally occurring compounds with significant biological activity. nuph.edu.ua The tetralone subunit, a derivative of the tetralin scaffold, is also a key motif in numerous natural products. semanticscholar.org

The strategic value of this compound lies in the synthetic versatility of its terminal alkyne. This group can serve as a linchpin for constructing complex molecular architectures through well-established coupling reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, stands out as a primary method for elaboration. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the direct attachment of diverse aromatic or unsaturated fragments to the tetralin core, providing a convergent route to complex scaffolds.

Table 1: Potential Coupling Reactions for Natural Product Scaffolds

| Reaction Type | Reactant Partner (Example) | Potential Product Class | Key Features |

|---|---|---|---|

| Sonogashira Coupling | 3,4,5-Trimethoxy-iodobenzene | Aryltetralin Lignan (B3055560) Analogs | Forms a C(sp)-C(sp²) bond, building the core aryltetralin structure. wikipedia.org |

| Glaser Coupling | Self-coupling | Dimeric Tetralin Structures | Creates a symmetrical 1,3-diyne bridge linking two tetralin units. |

| Click Chemistry (CuAAC) | Benzyl (B1604629) Azide (B81097) | Triazole-Substituted Tetralins | Forms a stable triazole ring, useful for creating peptidomimetics or linking to other biomolecules. |

| Hydroarylation | Phenol derivatives | C-arylated Tetralin Derivatives | Adds an aromatic ring across the alkyne, creating a more complex carbon skeleton. |

These reactions enable the systematic construction of libraries of bioactive molecules based on the privileged tetrahydronaphthalene scaffold, which is found in various pharmacologically active agents. nih.gov

Development of Advanced Materials and Polymers Incorporating this compound Units

The incorporation of this compound into macromolecular structures is a promising strategy for developing advanced materials. The bulky, non-planar tetralin unit can be used to control polymer morphology and solubility, while the ethynyl (B1212043) group provides a reactive site for polymerization.

Conjugated polymers are a class of organic materials with unique electronic and photophysical properties, making them suitable for applications in organic electronics. mdpi.com Terminal alkynes are valuable monomers for synthesizing such polymers. Although the specific polymerization of this compound is not widely reported, its structure lends itself to several polymerization techniques.

For instance, transition-metal-catalyzed polyaddition reactions could yield poly(arylene ethynylene) (PAE) type structures if copolymerized with a dihaloarene. The resulting polymers would feature a backbone of alternating tetralin-ethynylene units and other aromatic systems. The bulky tetralin group would likely disrupt intermolecular packing, enhancing the solubility of the polymer in common organic solvents while influencing the solid-state morphology. Furthermore, polymers derived from tetraphenylsilole and ethyne (B1235809) bridges have been successfully applied as fluorescent chemosensors for explosive compounds. nih.gov

Table 2: Hypothetical Conjugated Polymers from this compound

| Polymerization Method | Co-monomer (Example) | Hypothetical Polymer Structure | Potential Properties |

|---|---|---|---|

| Sonogashira Polymerization | 1,4-Diiodobenzene | Poly(tetralin-ethynylene-phenylene) | Soluble, blue-emitting polymer; potential for sensory applications. |

| Alkyne Metathesis | None (self-metathesis) | Poly(this compound) | Highly conjugated, potentially semiconducting material. |

| Cyclotrimerization | None (self-trimerization) | Cross-linked network with benzene (B151609) nodes | Thermally stable, porous organic polymer. |

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The properties of a MOF are directly determined by the geometry and functionality of its linkers. While this compound cannot act as a linker directly, it is an ideal precursor for synthesizing one.